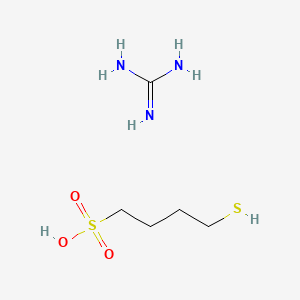
Einecs 282-180-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 282-180-2, also known as ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, is a chemical compound with the molecular formula C18H21O3P. This compound is primarily used as a photoinitiator in various industrial applications, particularly in the field of polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Applications De Recherche Scientifique
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several scientific research applications:
Polymer Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological systems as a photoinitiator for controlled release of drugs.
Industrial Applications: Utilized in coatings, adhesives, and inks due to its ability to initiate polymerization upon exposure to light.
Mécanisme D'action
The mechanism of action of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves the absorption of light energy, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating a polymerization reaction. The compound primarily targets unsaturated monomers, causing them to form cross-linked polymer networks.
Comparaison Avec Des Composés Similaires
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique due to its specific photoinitiating properties. Similar compounds include:
Benzoin methyl ether: Another photoinitiator used in polymer chemistry.
Camphorquinone: Commonly used in dental materials as a photoinitiator.
2-Hydroxy-2-methylpropiophenone: Used in UV-curable coatings and inks.
Compared to these compounds, ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate offers distinct advantages in terms of its efficiency and specificity in initiating polymerization reactions.
Propriétés
Numéro CAS |
84110-45-2 |
|---|---|
Formule moléculaire |
C5H15N3O3S2 |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
guanidine;4-sulfanylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O3S2.CH5N3/c5-9(6,7)4-2-1-3-8;2-1(3)4/h8H,1-4H2,(H,5,6,7);(H5,2,3,4) |
Clé InChI |
YGJFICOWGGVBCJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCS(=O)(=O)O)CS.C(=N)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



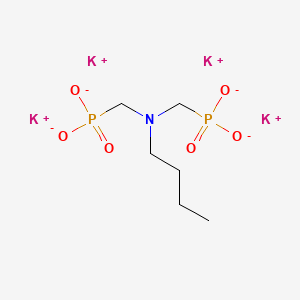

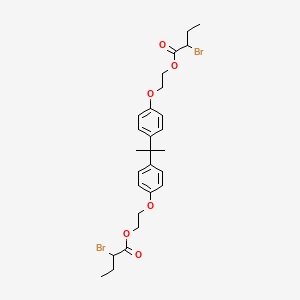
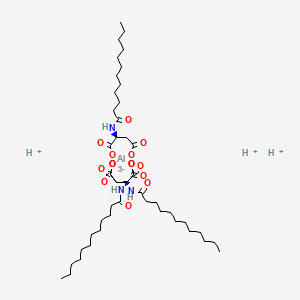

![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

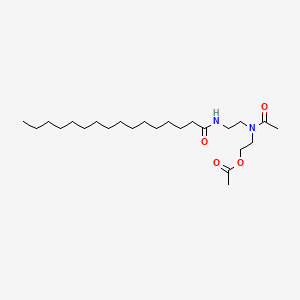

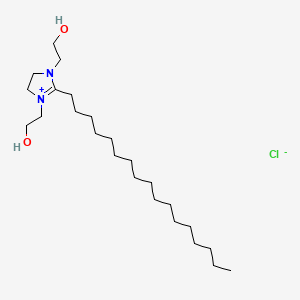
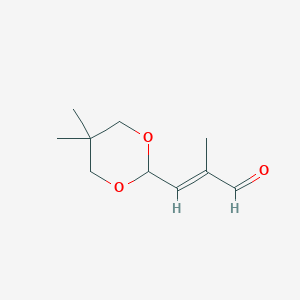

![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
